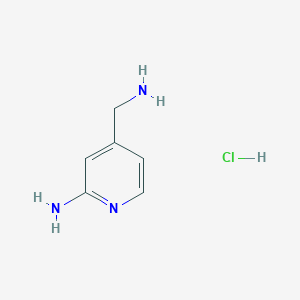
4-(Aminomethyl)pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)pyridin-2-amine hydrochloride: is an organic compound with the molecular formula C6H9N3·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine with formaldehyde and ammonia. The process can be summarized as follows:
Condensation Reaction: Pyridine reacts with formaldehyde under basic conditions to form pyridine-2,4-dimethanol.
Amination: The intermediate pyridine-2,4-dimethanol undergoes amination with ammonia or an amine to produce 4-(Aminomethyl)pyridin-2-amine.
Hydrochloride Formation: The final product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-scale reactors: for the condensation and amination reactions.
Purification steps: such as crystallization or distillation to isolate the final product.
Quality control measures: to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of 4-(Aminomethyl)pyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting or activating their functions.
Interact with receptors: Modulating signal transduction pathways.
Form complexes: With metal ions, affecting their bioavailability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminomethylpyridine: A similar compound with the amino group at a different position.
4-Amino-2-(trifluoromethyl)pyridine: Another derivative with a trifluoromethyl group.
Uniqueness
4-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H10ClN3 |
|---|---|
Molekulargewicht |
159.62 g/mol |
IUPAC-Name |
4-(aminomethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4,7H2,(H2,8,9);1H |
InChI-Schlüssel |
JYSIATPBYFKAHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


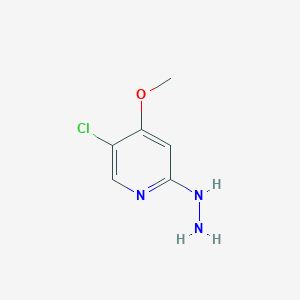
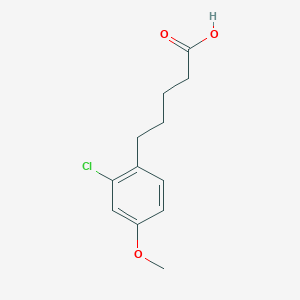
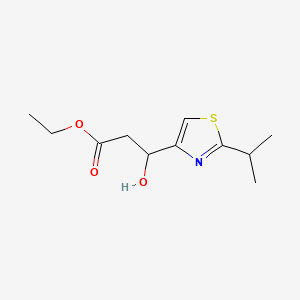





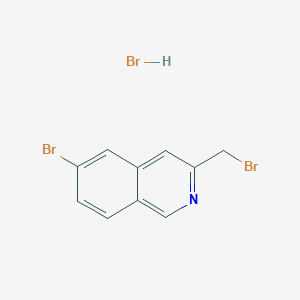

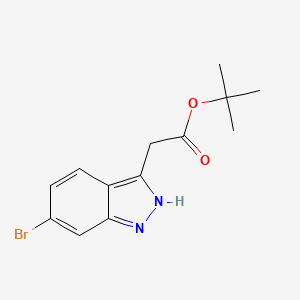
![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

